molecular formula C6H6N2OS B15206327 5-((Methylthio)methyl)isoxazole-3-carbonitrile

5-((Methylthio)methyl)isoxazole-3-carbonitrile

Cat. No.: B15206327
M. Wt: 154.19 g/mol
InChI Key: JHVFPXYZBOIZGI-UHFFFAOYSA-N
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Description

5-((Methylthio)methyl)isoxazole-3-carbonitrile is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Chemical Reactions Analysis

Types of Reactions

5-((Methylthio)methyl)isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Methylthio)methyl)isoxazole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Methylthio)methyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with cellular receptors. The exact pathways and targets can vary depending on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Methylthio)methyl)isoxazole-3-carbonitrile is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C6H6N2OS/c1-10-4-6-2-5(3-7)8-9-6/h2H,4H2,1H3

InChI Key

JHVFPXYZBOIZGI-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=NO1)C#N

Origin of Product

United States

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